An In-depth Technical Guide to the Physicochemical Properties of 4-Propyl-1,4-diazepan-5-one
An In-depth Technical Guide to the Physicochemical Properties of 4-Propyl-1,4-diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 4-Propyl-1,4-diazepan-5-one
4-Propyl-1,4-diazepan-5-one is a small molecule featuring a seven-membered diazepane ring, a core structure found in many biologically active compounds. The presence of a propyl group at the N4 position and a ketone at the C5 position suggests a molecule with potential for diverse chemical interactions and specific conformational preferences, making it a target of interest in medicinal chemistry and drug discovery. As with any novel compound, a thorough understanding of its physicochemical properties is the foundational bedrock upon which all further research, from formulation to pharmacological testing, is built.
This guide provides a comprehensive overview of the core physicochemical properties of 4-Propyl-1,4-diazepan-5-one. In the absence of extensive published experimental data for this specific molecule, we present a combination of computationally predicted data and detailed, field-proven experimental protocols for their empirical determination. This approach serves as both a predictive data sheet and a practical handbook for researchers initiating work with this compound. The causality behind each experimental choice is explained to provide a robust framework for self-validating analytical systems.
Molecular Structure and Identity
A precise understanding of the molecular structure is the starting point for all physicochemical characterization.
Chemical Structure:
Caption: 2D Chemical Structure of 4-Propyl-1,4-diazepan-5-one.
Predicted Physicochemical Properties
Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and resource allocation. The following properties were predicted using established algorithms.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₈H₁₆N₂O | - |
| Molecular Weight | 156.23 g/mol | - |
| logP (Octanol/Water) | 0.4 - 0.8 | ALOGPS, ChemAxon |
| Aqueous Solubility | 10-25 g/L (at pH 7.4) | ALOGPS, ChemAxon |
| pKa (Strongest Basic) | 7.5 - 8.5 | ChemAxon |
| Polar Surface Area | 32.67 Ų | ChemAxon |
These values are in-silico predictions and require experimental verification.
Thermal Properties: Stability and Phase Behavior
The thermal behavior of a compound is critical for handling, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for this assessment.
Melting Point and Enthalpy of Fusion via DSC
Expertise & Experience: DSC is the preferred method for determining the melting point of a crystalline solid because it provides not just the temperature of the phase transition (Tm), but also its associated enthalpy (ΔH), offering insights into the crystal lattice energy. A sharp melting peak is also a strong indicator of high purity.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6°C, ΔH = 28.45 J/g).[1]
-
Sample Preparation: Accurately weigh 3-5 mg of 4-Propyl-1,4-diazepan-5-one into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
DSC Run: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).
-
Temperature Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).[2][3]
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).[4]
Caption: Workflow for Melting Point Determination using DSC.
Thermal Stability via TGA
Expertise & Experience: TGA measures changes in mass as a function of temperature, which is essential for identifying the decomposition temperature of a compound.[5][6][7] This information defines the upper limit of the temperature range for safe handling and processing. Performing the analysis under both inert (nitrogen) and oxidative (air) atmospheres can provide insights into the degradation mechanism.[6]
Experimental Protocol: TGA Analysis
-
Instrument Setup: Calibrate the TGA instrument's mass balance and temperature.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically alumina or platinum).
-
TGA Run: Place the pan onto the TGA balance. Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[8]
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss is reported as the decomposition temperature.
Solubility and Lipophilicity: Keys to Bioavailability
Solubility and lipophilicity are arguably the most critical physicochemical parameters in drug development, governing absorption, distribution, metabolism, and excretion (ADME).
Aqueous Solubility
Trustworthiness: The shake-flask method, as described in OECD Guideline 105, is the globally recognized standard for determining water solubility.[9][10][11] It is a self-validating system because it relies on achieving a true thermodynamic equilibrium between the solid-state compound and its saturated aqueous solution.
Experimental Protocol: Shake-Flask Solubility (OECD 105)
-
Equilibrium Setup: Add an excess amount of 4-Propyl-1,4-diazepan-5-one to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, thermostatted vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the required time.[11]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation: The presence of remaining solid material at the end of the experiment confirms that a saturated solution was achieved.
Lipophilicity (logP)
Expertise & Experience: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method (OECD 107) is the direct, definitive method.[12][13][14][15] It measures how the compound partitions between a lipid-like solvent (octanol) and an aqueous phase, directly mimicking its potential to cross biological membranes.
Experimental Protocol: Shake-Flask logP (OECD 107)
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa.
-
Partitioning: Add a known amount of the compound to a vessel containing measured volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Agitate the vessel at a constant temperature until partitioning equilibrium is achieved (typically several hours).
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different volume ratios of the two phases to ensure consistency.[12]
Caption: Experimental workflows for solubility and logP determination.
Ionization Constant (pKa)
Expertise & Experience: The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the charge state affects solubility, permeability, and target binding. Given the presence of two nitrogen atoms, 4-Propyl-1,4-diazepan-5-one is expected to be basic. Potentiometric titration is a highly accurate and direct method for pKa determination.[16][17][18][19][20]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[16][17]
-
Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated.[16]
-
Titration: Titrate the solution by making small, precise additions of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[17]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be precisely determined from the inflection point of the first derivative of the titration curve.[16][20] The experiment should be performed in triplicate for statistical validity.[16]
Analytical and Spectroscopic Characterization
Confirmation of the compound's identity and purity is a prerequisite for any physicochemical measurement.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed for purity assessment and as the quantitative tool for the solubility and logP experiments. Given the compound's polar and basic nature, a reversed-phase column designed for polar compounds (e.g., a polar-endcapped C18 or a pentafluorophenyl (F5) phase) would be a logical starting point.[21][22][23] The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[21][23]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The compound is expected to show a strong [M+H]⁺ ion in positive electrospray ionization mode.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.[25][26][27] The ¹H NMR spectrum would show characteristic signals for the propyl group and the diazepane ring protons, while the ¹³C NMR would confirm the presence of the carbonyl carbon and the number of unique carbon environments.
Conclusion
This guide provides a robust framework for understanding and determining the essential physicochemical properties of 4-Propyl-1,4-diazepan-5-one. While computational predictions offer valuable initial insights, the detailed, standards-compliant experimental protocols described herein provide the necessary tools for researchers to generate the high-quality, reliable data required for informed decision-making in drug discovery and development. The principles of causality and self-validation are embedded in these methods, ensuring the scientific integrity of the data generated.
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